1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C19H18N2O6S and its molecular weight is 402.42. The purity is usually 95%.
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Scientific Research Applications
Spiropiperidines in Drug Discovery
Spiropiperidines are gaining attention in drug discovery programs for their three-dimensional chemical space exploration potential. Their synthesis methodologies, covering the last decade, suggest their applicability in creating new pharmacological agents. These compounds have been synthesized for natural products and drug discovery projects, highlighting their importance in medicinal chemistry (Griggs, Tape, & Clarke, 2018).
Nucleophilic Aromatic Substitution of the Nitro-group
The reaction involving piperidine and nitrobenzenes demonstrates nucleophilic aromatic substitution, which is a key reaction in organic synthesis and drug development. This process is significant for understanding the chemical behavior of nitro-aromatic compounds, including potential reactivity and interactions within biological systems (Pietra & Vitali, 1972).
Sulfonamide and Sultam-based Functional Molecules
Research into the synthesis and characterization of cyclic compounds containing aminobenzenesulfonamide highlights the significance of sulfonamide derivatives in organic synthesis and pharmaceutical development. These efforts facilitate the discovery of functional molecules and pharmaceuticals, underscoring the chemical diversity and applicability of sulfonamide derivatives in medicinal chemistry (Kaneda, 2020).
Antioxidant Activities of Spirocyclic Derivatives
Spirocyclic compounds, including derivatives of chroman, have been recognized for their antioxidant activities, which are crucial in combating oxidative stress-related diseases. The structural versatility of these compounds allows for significant biological activities, making them candidates for drug development aimed at diseases caused by oxidative stress (Acosta-Quiroga et al., 2021).
Sulfonamide Inhibitors in Therapeutic Applications
Sulfonamide compounds, recognized for their bacteriostatic properties, have expanded into various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their continued relevance in drug discovery underscores the versatility and potential of sulfonamide derivatives in addressing a broad spectrum of conditions (Gulcin & Taslimi, 2018).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the study and development of new piperidine derivatives, such as “1’-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one”, could potentially lead to the discovery of new drugs with significant therapeutic benefits.
Mechanism of Action
- However, considering its indole scaffold, it may interact with various receptors or enzymes due to its aromatic nature and potential electrophilic substitution .
- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with various activities:
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other piperidine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific functional groups present in the compound and their spatial arrangement .
Cellular Effects
It has been reported that similar compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
1'-(4-nitrophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c22-17-13-19(27-18-4-2-1-3-16(17)18)9-11-20(12-10-19)28(25,26)15-7-5-14(6-8-15)21(23)24/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYHTTKBEZVOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.